molecular formula C9H12O3 B1222102 3-Phenoxy-1,2-propanediol CAS No. 538-43-2

3-Phenoxy-1,2-propanediol

Cat. No. B1222102
CAS RN: 538-43-2
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Phenoxy-1,2-propanediol often involves nucleophilic substitution reactions, where a phenoxy group is introduced into a propanediol backbone. For example, the synthesis of related compounds has been achieved through reactions involving phenoxy and propylsulfanyl substituents, yielding products with significant antimicrobial properties (Jafarov et al., 2019).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, as applied to related compounds, offer insights into the molecular structure and spectroscopic data, including bond lengths, bond angles, and electronic properties. These analyses provide a detailed understanding of the compound's geometry and intramolecular interactions (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions of 3-Phenoxy-1,2-propanediol derivatives, including their enzymatic resolution and oxidation reactions, demonstrate the compound's reactivity and potential for generating various derivatives with biological activities. These reactions underline the compound's versatility as an intermediate for further chemical transformations (Shan et al., 2011).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Phenoxy-1,2-propanediol, such as solubility, melting point, and boiling point, are crucial for their application in various industries. Studies on 1,3-propanediol reveal its role as a valuable component in polyesters, polyethers, and polyurethanes, indicating the importance of understanding these properties (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the compound's applications in synthesis and industry. The oxidation of 3-phenoxy-1,2-propanediol by ditelluratocuprate(III) in alkaline media provides insights into its reactivity and potential for modification (Shan et al., 2011).

Scientific Research Applications

Oxidation Kinetics and Mechanisms

  • Oxidation by Ditelluratocuprate(III): Shan et al. (2011) explored the oxidation of 3-phenoxy-1,2-propanediol by ditelluratocuprate(III) in alkaline media. This study is vital for understanding the reaction kinetics and developing potential industrial applications (Shan et al., 2011).

Chemical Synthesis and Catalysis

  • Monoacetylation using Lipase: Pawar and Yadav (2015) reported on the lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, crucial for synthesizing various pharmaceutical compounds (Pawar & Yadav, 2015).
  • Glycosylation for Functional Diversification: Luley-Goedl et al. (2010) demonstrated the glucosylation of 1,2-propanediols by sucrose phosphorylase, highlighting a method for diversifying into fine chemicals (Luley-Goedl et al., 2010).

Biotechnological Production and Applications

  • Genetically Engineered Microorganisms: Yang et al. (2018) discussed the use of genetically engineered strains for efficient biosynthesis of 1,3-propanediol, a derivative of 3-phenoxy-1,2-propanediol, highlighting its applications in various industries (Yang et al., 2018).
  • Microbial Fermentation Techniques: Advances in microbial production of 1,3-propanediol, including the utilization of crude glycerol, are significant for various industrial applications, as discussed by Saxena et al. (2009) (Saxena et al., 2009).

Energy and Environmental Applications

  • Fuel Cell Applications: Chino et al. (2020) explored the use of propanediol isomers, including 1,3-propanediol, in direct liquid fuel cells, indicating its potential in renewable energy applications (Chino et al., 2020).

Analytical and Chemical Engineering

  • Chiral Separation Techniques: Kodama et al. (2005) investigated the enantioseparation of compounds including 3-phenoxy-1,2-propanediol, essential for analytical applications in chemistry and pharmaceuticals (Kodama et al., 2005).

Material Science and Engineering

  • Modification of Kaolinite: Itagaki and Kuroda (2003) studied the reaction of propanediols with methoxy-modified kaolinite, suggesting potential applications in adsorption and regioselective reactions (Itagaki & Kuroda, 2003).

Safety And Hazards

3-Phenoxy-1,2-propanediol may cause skin irritation and serious eye damage upon exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

3-phenoxypropane-1,2-diol
Source PubChem
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InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQIYTUXOKTMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID90870597
Record name 1-Phenoxy-2,3-propanediol
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Molecular Weight

168.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenylglyceryl ether
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Vapor Pressure

0.00002 [mmHg]
Record name Phenylglyceryl ether
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Product Name

3-Phenoxy-1,2-propanediol

CAS RN

538-43-2, 16354-93-1, 92768-70-2
Record name 3-Phenoxy-1,2-propanediol
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Record name Phenylglyceryl ether
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Record name D-Threo-1-phenylglycerol
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Record name 3-PHENOXY-1,2-PROPANEDIOL
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Record name 1-Phenoxy-2,3-propanediol
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Record name 3-phenoxypropane-1,2-diol
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Synthesis routes and methods

Procedure details

A solution of 150.2 g. phenyl glycidyl ether (1.0 eq.), 200.0 g. AOnPA (1.15 eq., of Example 1), 200.0 g. toluene, 4.0 g. tetrapropylammonium bromide (0.015 eq.), and 1.0 g. phenothiazine was heated at reflux for 6.0 hours. Conversion, measured by residual oxirane titer, was ca. 93%. Upon cooling, the reactor was charged with 186.0 g. of the AOnPA (1.07 eq.), 150.0 g. toluene, and 10.0 g. p-toluenesulfonic acid monohydrate (0.05 eq.). The mixture was again heated at reflux. After 6.0 hrs., conversion was 90%. The product was extracted with ether and purified by washing. It had an acrylate titer of 3.8 meq./g. (theory: 4.17 meq./g.) and Brookfield viscosity of 230 centipoise at 25° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
B Wang, W Li, B Wu, B He - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
An amphiphilic microenvironment is a key element to the lipase which catalyzes substrates at the aqueous and hydrophobic interface. An amphiphilic comb copolymer, poly(sodium …
Number of citations: 16 www.sciencedirect.com
S Wu, J Shen, X Zhou, J Chen - Applied microbiology and biotechnology, 2007 - Springer
Bacillus sp. Z018, a novel strain producing epoxide hydrolase, was isolated from soil. The epoxide hydrolase catalyzed the stereospecific hydrolysis of (R)-phenyl glycidyl ether to …
Number of citations: 14 link.springer.com
B Wang, B Wu, B He - RSC advances, 2019 - pubs.rsc.org
The lipase YCJ01 from Burkholderia ambifaria is an organic solvent-stable enzyme and its activity can be activated by a hydrophobic solvent due to the “interface activation” mechanism…
Number of citations: 5 pubs.rsc.org
J Shan, Y Liu, H Shen, J Zhang… - International Journal of …, 2011 - pdfs.semanticscholar.org
The kinetics of oxidation of 3-phenoxy-1, 2-propanediol by ditelluratocuprate (III)(DTC) in alkaline liquids has been studied spectrophotometrically in the temperature range of 293.2 K-…
Number of citations: 2 pdfs.semanticscholar.org
H Bhagyalakshmi, BS Surendra - Current Research in Green and …, 2022 - Elsevier
Green chemistry, so-called sustainable chemistry, alerts the chemist to design processes that minimize the exercise and production of the unsafe substance. The current work deals with …
Number of citations: 1 www.sciencedirect.com
T Kuhara, Y Inoue, I Matsumoto - Mass Spectrometry in Drug Metabolism, 1977 - Springer
Using gas chromatography-mass spectrometry, N-acetyl-β-(p-tolyloxy)alanine was identified in the urine of rats treated with 3-(p-tolyloxy)-1,2-propanediol. Similary, N-acetyl-β-…
Number of citations: 0 link.springer.com
S Kodama, A Yamamoto, R Iio, S Aizawa… - …, 2005 - Wiley Online Library
Three compounds having 1,2‐diol structure (1‐phenyl‐1,2‐ethanediol, 3‐phenoxy‐1,2‐propanediol, and 3‐benzyloxy‐1,2‐propanediol) were enantioseparated by ligand exchange …
S Matsuoka, H Kawamoto, S Saka - Carbohydrate research, 2011 - Elsevier
Thermal glycosylation and degradation reactions of cellulose (Avicel PH-101) were studied in the presence or absence of alcohols (glycerol, mannitol, 1,2,6-hexanetriol, 3-phenoxy-1,2-…
Number of citations: 41 www.sciencedirect.com
R Beyreiss, S Ohla, S Nagl, D Belder - Electrophoresis, 2011 - Wiley Online Library
Herein we introduce deep UV fluorescence lifetime detection in microfluidics applied for label‐free detection and identification of various aromatic analytes in chip electrophoresis. For …
M Dolcet, M Torres… - Biocatalysis and …, 2018 - Taylor & Francis
The by-products of olive oil production can be used as sources of microbial strains. Penicillium sp., Aspergillus terreus, Penicillium aurantiogriseum, Aspergillus tubingensis and …
Number of citations: 2 www.tandfonline.com

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